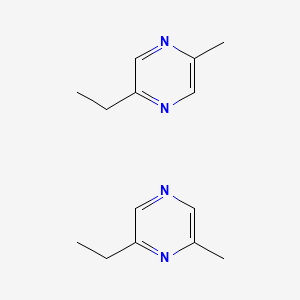

2-Ethyl-5(6)-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIQJDXHDKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36731-41-6 | |

| Record name | 2-ethyl-5(or6)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-5(6)-methylpyrazine

Foreword: The Aromatic Signature of a Versatile Heterocycle

To the dedicated researchers, chemists, and professionals in the fields of flavor science, fragrance development, and pharmaceutical research, this guide offers a comprehensive exploration of 2-Ethyl-5(6)-methylpyrazine. This seemingly simple alkylpyrazine is, in fact, a molecule of significant interest, contributing nutty, roasted, and cocoa-like notes to a vast array of food products and serving as a valuable synthon in various chemical applications.[1][2] Its presence as a natural product of the Maillard reaction in cooked foods underscores its importance in our sensory world.[3] This document moves beyond a mere recitation of facts, delving into the causal relationships that govern its synthesis and the analytical logic that underpins its characterization. We will explore the primary synthetic routes, dissect the spectroscopic data that confirms its identity, and provide the practical insights necessary for its successful application in a research and development setting.

I. Strategic Synthesis of this compound: A Tale of Two Pathways

The formation of the pyrazine ring system, with its characteristic aromaticity and nitrogen-rich structure, can be approached from several angles. For this compound, two principal synthetic strategies dominate: the bio-mimetic Maillard reaction and the classic Chichibabin ring synthesis. The choice between these pathways is dictated by the desired scale, isomeric purity, and the context of the research.

A. The Maillard Reaction: Nature's Flavor Factory

The Maillard reaction, a non-enzymatic browning process, is responsible for the desirable flavors in many cooked foods.[4] It involves a complex cascade of reactions between an amino acid and a reducing sugar.[5] The formation of this compound via this route is a testament to the intricate chemical transformations that occur during heating.

Causality Behind the Maillard-based Synthesis:

The core of this process lies in the Strecker degradation of specific amino acids, which generates key α-aminocarbonyl intermediates. The condensation of two such molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substitution pattern of the resulting pyrazine is a direct consequence of the structures of the reacting amino acids and sugar fragments.[6] For the synthesis of this compound, the reaction requires precursors that can provide the necessary ethyl and methyl side chains.

Experimental Protocol: A Model System for Maillard-driven Synthesis

This protocol describes a laboratory-scale model system to generate this compound, adapted from methodologies reported in the study of Maillard reaction products.[4][7]

1. Reactant Preparation:

- Prepare a 0.2 M phosphate buffer solution and adjust the pH to 8.0. A weakly alkaline environment is known to favor pyrazine formation.[4]

- Dissolve an amino acid source (e.g., L-lysine) and a reducing sugar (e.g., D-glucose) in the phosphate buffer to a concentration of 100 mg/mL each in a sealed reaction vessel.[8]

2. Reaction Execution:

- Heat the sealed reaction vessel to 140-155°C for 20-90 minutes.[7][8] The elevated temperature is crucial for driving the complex series of reactions in the Maillard cascade.

3. Product Isolation and Purification (Purge-and-Trap Method):

After cooling, transfer the reaction mixture to a round-bottom flask containing a saturated solution of sodium chloride.

Add a suitable internal standard (e.g., 2-ethoxy-3-isopropylpyrazine) for quantification.[7]

Purge the mixture with an inert gas (e.g., nitrogen) at a flow rate of approximately 400 mL/min for 2 hours, trapping the volatile pyrazines in a cooled acidic solution (e.g., 10% HCl).[7] The acidic trap protonates the basic pyrazine nitrogen atoms, retaining them in the solution while non-basic volatiles pass through.

Neutralize the acidic solution with a base (e.g., NaOH) and extract the pyrazines with an organic solvent (e.g., diethyl ether or dichloromethane).

Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate the solvent to yield the crude pyrazine mixture.

Further purification can be achieved by fractional distillation or preparative gas chromatography.

Caption: Workflow for the Maillard reaction-based synthesis and isolation of this compound.

B. The Chichibabin Synthesis: A Classic Approach to Heterocycles

The Chichibabin pyridine synthesis is a powerful method for constructing pyridine rings through the condensation of aldehydes, ketones, or their derivatives with ammonia.[9] This methodology can be adapted for the synthesis of pyrazines. A common industrial route for a related compound, 5-ethyl-2-methylpyridine, involves the reaction of paraldehyde (a trimer of acetaldehyde) with ammonia under high temperature and pressure, often in the presence of a catalyst like ammonium acetate.[10]

Causality Behind the Chichibabin-based Synthesis:

This reaction is a complex series of aldol condensations, Michael additions, and cyclization/dehydration steps. The aldehyde and ammonia first form imines, which then undergo further condensation reactions to build the carbon-nitrogen backbone of the heterocyclic ring. The final step is an oxidation to achieve the aromatic pyrazine ring. The choice of starting aldehydes and ketones directly determines the substitution pattern of the final product.

Experimental Protocol: Chichibabin-type Synthesis of 5-Ethyl-2-methylpyridine (An Analogous Protocol)

1. Reactant Charging:

- In a 2-liter steel autoclave, combine 28% aqueous ammonium hydroxide (4.38 moles), paraldehyde (1.57 moles), and ammonium acetate (0.065 moles).[10] The ammonium acetate acts as a catalyst.

2. Reaction Execution:

- Seal the autoclave and heat the mixture to 230°C with continuous agitation for 1 hour.[10] The high temperature and pressure are necessary to drive the condensation and cyclization reactions. The reaction is exothermic and the temperature may briefly rise.[10]

3. Product Work-up and Purification:

Allow the autoclave to cool to room temperature.

Separate the aqueous and organic layers.

Extract the aqueous layer with chloroform.

Combine the organic layer and the chloroform extracts.

Remove the chloroform by distillation at atmospheric pressure.

The crude product is then purified by fractional distillation under reduced pressure to yield the desired product.[10]

Caption: Generalized workflow for the Chichibabin-type synthesis of alkyl-substituted heterocycles.

II. Unambiguous Characterization: The Analytical Fingerprint

The successful synthesis of this compound must be validated through rigorous analytical characterization. A combination of chromatographic and spectroscopic techniques is essential to confirm the molecular structure, purity, and isomeric distribution of the product. Commercially available this compound is typically a mixture of the 2,5- and 2,6- isomers.[11]

A. Chromatographic Separation: Resolving the Isomers

Gas chromatography (GC) is the primary technique for analyzing the volatile pyrazine mixture. High-performance liquid chromatography (HPLC) can also be employed for the separation of the isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for pyrazine analysis. A non-polar column (e.g., DB-5ms) or a polar column (e.g., DB-WAX) can be used.[8] The retention time of the compound is a key identifier, and the coupled mass spectrometer provides structural information.

-

High-Performance Liquid Chromatography (HPLC): The separation of the 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine regioisomers can be achieved using a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H) with a mobile phase of cyclohexane/isopropanol (99:1).[8]

| Parameter | 2-Ethyl-5-methylpyrazine | 2-Ethyl-6-methylpyrazine | Reference |

| Kovats RI (non-polar) | 978-1002 | ~979 | [10] |

| Kovats RI (polar) | 1390-1399 | ~1399 | [10] |

B. Mass Spectrometry: Deciphering the Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that is crucial for its identification. The molecular ion peak ([M]⁺) is observed at m/z 122, corresponding to the molecular weight of C₇H₁₀N₂.[3][12]

Proposed Fragmentation Pathway:

The primary fragmentation pathway involves the benzylic-like cleavage of the ethyl group, which is a common fragmentation for alkyl-substituted aromatic rings.

-

Loss of a Methyl Radical: The molecular ion undergoes cleavage of the C-C bond in the ethyl group, losing a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 107 . This is often the base peak in the spectrum.

-

Formation of the Molecular Ion: The molecular ion itself at m/z 122 is typically observed.

-

Other Fragments: Other smaller fragments can arise from further cleavage of the ring and side chains.

Caption: Proposed primary fragmentation pathway for 2-Ethyl-5-methylpyrazine in EI-MS.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques like HSQC and HMBC, provides unambiguous structural elucidation and allows for the differentiation of the 2,5- and 2,6- isomers.[8]

¹H NMR Spectral Data Interpretation (for 2-Ethyl-5-methylpyrazine):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ ≈ 8.2-8.4 ppm), corresponding to the two protons on the pyrazine ring.

-

Ethyl Group: A quartet (δ ≈ 2.8 ppm) for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet (δ ≈ 1.3 ppm) for the methyl protons (-CH₃) coupled to the methylene protons.

-

Methyl Group: A singlet (δ ≈ 2.5 ppm) for the protons of the methyl group attached to the pyrazine ring.

¹³C NMR Spectral Data Interpretation (for 2-Ethyl-5-methylpyrazine):

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ ≈ 140-155 ppm) for the four carbons of the pyrazine ring.

-

Ethyl Group: Two signals corresponding to the methylene carbon (-CH₂-) (δ ≈ 28 ppm) and the methyl carbon (-CH₃) (δ ≈ 12 ppm).

-

Methyl Group: A signal for the methyl carbon attached to the ring (δ ≈ 21 ppm).

| Assignment (2-Ethyl-5-methylpyrazine) | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H | ~8.3 | s | ~142-155 |

| Pyrazine-H | ~8.2 | s | ~142-155 |

| -CH₂- (Ethyl) | ~2.8 | q | ~28 |

| -CH₃ (Ethyl) | ~1.3 | t | ~12 |

| -CH₃ (Ring) | ~2.5 | s | ~21 |

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)

D. Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures

FTIR spectroscopy provides information about the functional groups and bonding within the molecule.

Key IR Absorption Bands:

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) from the ethyl and methyl groups.

-

C=N and C=C Stretching (Aromatic Ring): Medium to weak bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern.

III. Conclusion: A Molecule of Flavor and Function

This compound stands as a fascinating example of how simple organic molecules can have a profound impact on our sensory experience and serve as valuable building blocks in chemistry. Its synthesis, whether through the elegant complexity of the Maillard reaction or the robust efficiency of the Chichibabin synthesis, offers distinct advantages depending on the application. The rigorous application of modern analytical techniques, from chromatography to multidimensional NMR, allows for its unambiguous identification and characterization, ensuring its effective and reliable use in research and industry. This guide has aimed to provide not just the "what" but the "why" and "how" of working with this important heterocycle, empowering scientists and developers to harness its unique properties with confidence and expertise.

References

-

Hu, J., et al. (2018). HPLC Separation of this compound and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1675. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. In PubChem Compound Database. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). Indonesian Journal of Science & Technology. Available at: [Link]

-

Lee, J. H., & Ho, C. T. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Lipids, 4(3), 165-175. Available at: [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

-

ESSLAB. (n.d.). 2-Ethyl-5-methyl- & 2-ethyl-6-methylpyrazine, Isomer mix. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]

-

The Good Scents Company. (n.d.). mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. Retrieved from [Link]

-

Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-Ethyl-2-methylpyridine. Organic Syntheses, 30, 41. Available at: [Link]

-

Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 42(12), 2870-2874. Available at: [Link]

-

Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8275. Available at: [Link]

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. Retrieved from [Link]

-

Taylor, A. J., & Mottram, D. S. (Eds.). (2019). The Maillard Reaction: Chemistry, Biochemistry and Implications. Royal Society of Chemistry. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 329, 111078. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]

- 3. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. datapdf.com [datapdf.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. orgsyn.org [orgsyn.org]

- 11. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 12. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

Physicochemical properties of 2-Ethyl-5-methylpyrazine

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methylpyrazine

Introduction

2-Ethyl-5-methylpyrazine is a heterocyclic aromatic organic compound that plays a pivotal role in the fields of flavor and fragrance chemistry. As a member of the pyrazine family, it is renowned for its potent and characteristic aroma, often described as nutty, roasted, and earthy.[1][2] This volatile compound is a key product of the Maillard reaction, the chemical process responsible for the desirable flavors and aromas in cooked, roasted, and baked foods.[3][4] Consequently, it is naturally found in a wide array of products, including coffee, chocolate, roasted nuts, and baked goods.[3][4] Its unique organoleptic properties have led to its extensive use as a flavoring agent in the food industry and as a component in fragrance formulations to impart warm, gourmand notes.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-5-methylpyrazine, offering technical insights and methodologies essential for its application and analysis in a research and development setting.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity of 2-Ethyl-5-methylpyrazine is fundamental for any scientific investigation. The compound's structure, consisting of a pyrazine ring substituted with an ethyl and a methyl group, dictates its chemical behavior and physical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-ethyl-5-methylpyrazine | [7] |

| CAS Number | 13360-64-0 | [7][8] |

| Molecular Formula | C₇H₁₀N₂ | [7][8] |

| Molecular Weight | 122.17 g/mol | [7][9] |

| Canonical SMILES | CCC1=NC=C(N=C1)C | [7] |

| InChI | InChI=1S/C₇H₁₀N₂/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | [7][8] |

| InChIKey | OXCKCFJIKRGXMM-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

The utility of 2-Ethyl-5-methylpyrazine in various applications is a direct consequence of its distinct physical and chemical characteristics. These properties influence its volatility, solubility, and interaction with different matrices.

Physical State and Organoleptic Properties

Under standard ambient conditions, 2-Ethyl-5-methylpyrazine exists as a colorless to pale yellow liquid.[9][10] Its most notable characteristic is its powerful aroma profile. The odor is predominantly described as nutty, roasted, and grassy, with nuances of coffee and cocoa.[3][9] The odor threshold is quite low, reported to be between 16 and 100 parts per billion (ppb) in water, highlighting its potency as an aroma compound.[2][3]

Core Physical Constants

The following table summarizes the key quantitative physicochemical properties of 2-Ethyl-5-methylpyrazine. It is important to note that values can vary slightly between sources due to different experimental conditions or prediction models.

| Property | Value Range | Source(s) |

| Boiling Point | 170.8 - 173 °C (at 760 mm Hg) | [3][9][11] |

| Density | 0.960 - 0.998 g/cm³ (at 25 °C) | [7][9][10] |

| Flash Point | 57 - 63 °C | [3][9][11] |

| Refractive Index | 1.491 - 1.502 (at 20 °C) | [7][10] |

| Vapor Pressure | ~1.92 mmHg (at 25 °C, estimated) | [11] |

| pKa (Strongest Basic) | 1.48 - 1.94 (Predicted) | [3][12] |

| logP (o/w) | 1.17 - 2.34 | [3][10] |

Solubility Profile

The solubility of a compound is critical for its formulation and application. 2-Ethyl-5-methylpyrazine exhibits good solubility in many organic solvents, such as ethanol.[7][9] While it is described as soluble in water, its solubility is limited.[7][12] One source provides an estimated water solubility of 4903 mg/L at 25 °C.[10] This moderate aqueous solubility, combined with its volatility, facilitates its release from a food matrix during mastication and heating, contributing significantly to the overall flavor experience.

Spectroscopic and Chromatographic Profile

Characterization and quantification of 2-Ethyl-5-methylpyrazine rely heavily on modern analytical techniques. The following data are crucial for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for identifying and quantifying 2-Ethyl-5-methylpyrazine. The electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 122, corresponding to its molecular weight.[7][13] A prominent fragment ion is typically seen at m/z 121, resulting from the loss of a hydrogen atom.[7]

Infrared Spectroscopy (IR)

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum for 2-Ethyl-5-methylpyrazine will show characteristic C-H stretching vibrations from the ethyl and methyl groups, as well as C=N and C=C stretching vibrations associated with the pyrazine ring.[7]

Gas Chromatography (GC)

Due to its volatility, gas chromatography is the ideal separation technique for 2-Ethyl-5-methylpyrazine. Its retention behavior is characterized by the Kovats Retention Index (RI), which is a standardized measure. The RI value depends on the type of GC column used (polar vs. non-polar).

These indices are invaluable for tentative identification in complex mixtures, such as food extracts, by comparing experimental values to those in reference databases like the NIST Chemistry WebBook.[14][15]

Experimental Protocol: Quantification by GC-MS

The following protocol outlines a self-validating system for the quantification of 2-Ethyl-5-methylpyrazine in a liquid food matrix (e.g., coffee) using a stable isotope dilution assay (SIDA), which is considered a gold-standard quantification technique.

Causality: The use of a deuterated internal standard (2-Ethyl-5-methylpyrazine-d₅) is critical.[16] This standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte during chromatography and experiences similar extraction inefficiencies or matrix effects. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as variations in sample preparation and injection volume are normalized.

Methodology

-

Standard Preparation:

-

Prepare a primary stock solution of 2-Ethyl-5-methylpyrazine in methanol at 1000 µg/mL.

-

Prepare a primary stock solution of the internal standard (IS), 2-Ethyl-5-methylpyrazine-d₅, in methanol at 1000 µg/mL.

-

Create a series of calibration standards by spiking a control matrix (e.g., water or a model coffee base) with varying concentrations of the analyte stock and a fixed concentration of the IS stock.

-

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a precise volume of the IS stock solution to the vial.

-

Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.

-

Seal the vial and equilibrate in a heating block at 60°C for 15 minutes with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

GC Column: Use a mid-polar or non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters (Selected Ion Monitoring - SIM mode):

-

Monitor quantifier ion for analyte: m/z 122.

-

Monitor qualifier ion for analyte: m/z 121.

-

Monitor quantifier ion for IS: m/z 127 (M+5).

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (m/z 122) and the IS (m/z 127).

-

Calculate the response ratio (Analyte Area / IS Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the analyte concentration.

-

Calculate the concentration of 2-Ethyl-5-methylpyrazine in the unknown samples using the response ratio and the calibration curve.

-

Safety and Handling

From a regulatory standpoint, 2-Ethyl-5-methylpyrazine is recognized as a flavoring agent by bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7] It has been granted GRAS (Generally Recognized As Safe) status for its use in food.[7] However, in its concentrated form, it presents hazards that require appropriate handling procedures.

-

GHS Classification: It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).[7][17] It may also cause skin, eye, and respiratory irritation.[10][17]

-

Handling Precautions: Store in a cool, dry, well-ventilated area away from ignition sources.[1] When handling the neat compound, personal protective equipment, including safety goggles, gloves, and protective clothing, is mandatory to prevent skin and eye contact.[1][10]

Conclusion

2-Ethyl-5-methylpyrazine is a compound of significant industrial and academic interest due to its powerful sensory impact. Its physicochemical properties—notably its volatility, characteristic aroma, and solubility profile—are directly responsible for its widespread application as a key flavor and fragrance ingredient. A thorough understanding of its properties, supported by robust analytical methodologies such as GC-MS with stable isotope dilution, is essential for its effective use in product development, quality control, and scientific research. The data and protocols presented in this guide provide a solid technical foundation for professionals working with this versatile pyrazine derivative.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25915, 2-Ethyl-5-methylpyrazine. Retrieved from [Link].

-

Pipzine Chemicals. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China. Retrieved from [Link].

-

The Good Scents Company. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6. Retrieved from [Link].

-

MySkinRecipes. 2-Ethyl-5-methylpyrazine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6431144, 2-Ethenyl-3-ethyl-5-methylpyrazine. Retrieved from [Link].

-

ChemBK. 2-Ethyl-5(6)-methylpyrazine. Retrieved from [Link].

-

Chongqing Chemdad Co., Ltd. 2-Ethyl-5-methylpyrazine. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development. Retrieved from [Link].

-

Sinofi Ingredients. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26334, 2-Ethyl-3,5-dimethylpyrazine. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Crafting Captivating Scents: The Role of 2-Ethyl-5-methylpyrazine in Fragrance Formulation. Retrieved from [Link].

-

Flavor Extract Manufacturers Association (FEMA). 2-ETHYL-5-METHYLPYRAZINE. Retrieved from [Link].

-

Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 51(3), 303-308. Retrieved from [Link].

-

FooDB. Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429). Retrieved from [Link].

-

The Good Scents Company. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26332, 2-Ethyl-6-methylpyrazine. Retrieved from [Link].

-

NIST. Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

Synerzine. 2-Ethyl-5(or6)-methylpyrazine Safety Data Sheet. Retrieved from [Link].

-

NIST. Kovats' RI, non-polar column, temperature ramp for Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. Mass spectrum (electron ionization) for Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. Kovats' RI, polar column, temperature ramp for Pyrazine, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

-

CP Lab Safety. 2-Ethyl-5-methylpyrazine, min 98%, 1 gram. Retrieved from [Link].

Sources

- 1. 2-ethyl-5-methyl Pyrazine | 13360-64-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 2-Ethyl-5-methylpyrazine | 13360-64-0 [chemicalbook.com]

- 3. 2-Ethyl-5-methylpyrazine CAS#: 13360-64-0 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Ethyl-5-methylpyrazine [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 9. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]

- 10. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 11. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 12. Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429) - FooDB [foodb.ca]

- 13. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 14. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 15. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. synerzine.com [synerzine.com]

An In-depth Technical Guide to the Biological Activity of 2-Ethyl-6-methylpyrazine

Foreword: Unveiling the Therapeutic Potential of a Ubiquitous Flavor Compound

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of molecular discovery, this guide offers a focused exploration into the latent biological activities of 2-Ethyl-6-methylpyrazine. While primarily recognized for its characteristic nutty and roasted aroma in the food and fragrance industries, the pyrazine scaffold, of which 2-Ethyl-6-methylpyrazine is a member, is a cornerstone in numerous pharmacologically active molecules.[1][2] This document serves as an in-depth technical resource, moving beyond its organoleptic properties to delineate a strategic framework for investigating its therapeutic potential.

Our narrative is built upon the synthesis of existing knowledge on pyrazine derivatives, proposing a roadmap for the systematic evaluation of 2-Ethyl-6-methylpyrazine as a candidate for drug discovery. We will delve into putative mechanisms of action, detailed experimental protocols, and the causality behind these scientific methodologies. The core of this guide is to empower your research with both foundational knowledge and actionable insights, fostering an environment of informed discovery.

Chapter 1: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[1] Several approved drugs incorporate the pyrazine moiety, highlighting its therapeutic relevance in diverse areas such as oncology, infectious diseases, and cardiovascular medicine.[3]

2-Ethyl-6-methylpyrazine (C7H10N2) is a simple alkylpyrazine that is naturally found in a variety of foods and is also synthesized for use as a flavoring agent.[4] Its safety at current levels of intake in food has been well-established.[5] However, the biological activities of this specific molecule remain largely unexplored in a therapeutic context. This guide posits that, based on the extensive bioactivity of its chemical relatives, 2-Ethyl-6-methylpyrazine warrants rigorous investigation as a potential lead compound in drug discovery programs.

Chapter 2: Synthesis and Characterization of 2-Ethyl-6-methylpyrazine for Preclinical Investigation

A reliable and scalable synthesis of 2-Ethyl-6-methylpyrazine is paramount for any preclinical research campaign. While various methods exist for the synthesis of alkylpyrazines, this section details a practical approach adapted from established methodologies.[6][7]

Experimental Protocol: Synthesis of 2-Ethyl-6-methylpyrazine

This protocol is based on the Minici reaction, which involves the free-radical alkylation of a heteroaromatic base.[7]

Materials:

-

2,5-Dimethylpyrazine

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (30% solution)

-

n-Propionaldehyde

-

Ethyl acetate

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O in water.

-

Acidification and Oxidation: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, ensuring the temperature remains below 60°C. Following this, add hydrogen peroxide dropwise while maintaining the low temperature.[7]

-

Radical Generation and Alkylation: Introduce a portion of n-propionaldehyde to the reaction mixture and gradually warm the flask to 50-60°C to initiate the reaction. The reaction of Fe²⁺ with H₂O₂ generates hydroxyl radicals, which then abstract a hydrogen atom from n-propionaldehyde to form the corresponding alkyl radical. This radical then adds to the protonated dimethylpyrazine ring.

-

Reaction Progression: Add the remaining n-propionaldehyde portion-wise over several hours while maintaining the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material. Carefully neutralize the aqueous phase with a NaOH solution to a pH of approximately 8.[7]

-

Product Isolation: Extract the neutralized aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Ethyl-6-methylpyrazine by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Chapter 3: Putative Biological Activities and Mechanistic Insights

While direct evidence for the pharmacological effects of 2-Ethyl-6-methylpyrazine is sparse, a wealth of data on related pyrazine derivatives allows for the formulation of compelling hypotheses regarding its potential biological activities.[1][2] This chapter explores these potential activities and the underlying molecular mechanisms that may be involved.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Many pyrazine-containing compounds have demonstrated potent anti-inflammatory effects, often through the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]

Hypothesized Mechanism of Action:

It is plausible that 2-Ethyl-6-methylpyrazine could inhibit the activation of the NF-κB pathway.[3] This could occur through the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[10] Additionally, modulation of the MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines, represents another potential anti-inflammatory mechanism.[9]

Diagram of the Hypothesized Anti-inflammatory Mechanism

Caption: Hypothesized modulation of NF-κB and MAPK pathways by 2-Ethyl-6-methylpyrazine.

Antimicrobial Properties: A Potential New Class of Antibiotics

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have been shown to possess activity against a range of bacterial and fungal pathogens.[11] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Hypothesized Mechanism of Action:

The antimicrobial activity of pyrazine compounds may stem from their ability to interfere with microbial metabolic pathways. For instance, some sulfonamide drugs, which are structural analogs of p-aminobenzoic acid (PABA), inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While not a sulfonamide, the nitrogen-containing heterocyclic structure of 2-Ethyl-6-methylpyrazine could potentially interact with and inhibit key microbial enzymes.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Many natural and synthetic compounds with antioxidant properties are being investigated for their therapeutic potential. Some pyrazine derivatives have demonstrated free radical scavenging capabilities.[1]

Hypothesized Mechanism of Action:

The antioxidant activity of 2-Ethyl-6-methylpyrazine could be attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals. The pyrazine ring system, with its electron-rich nitrogen atoms, may facilitate this process.

Chapter 4: Preclinical Evaluation - A Framework for Investigation

This chapter provides detailed, step-by-step protocols for the initial preclinical evaluation of 2-Ethyl-6-methylpyrazine's biological activities. These assays are standard in the field and will provide a robust dataset for assessing its therapeutic potential.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.[9]

Experimental Protocol:

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and several experimental groups receiving different doses of 2-Ethyl-6-methylpyrazine. Administer the test compounds intraperitoneally or orally.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: A streamlined workflow for the in vivo anti-inflammatory assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]

Experimental Protocol:

-

Preparation of Materials: Prepare sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, and stock solutions of 2-Ethyl-6-methylpyrazine in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in the microtiter plates using the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This is a simple and widely used method to assess the free radical scavenging activity of a compound.[13]

Experimental Protocol:

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of 2-Ethyl-6-methylpyrazine. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared.

-

Assay Procedure: In a 96-well plate, add a small volume of the test compound or standard to a solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. An IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.

Chapter 5: Quantitative Data Summary

The following table summarizes key toxicological data for pyrazine derivatives, providing a reference for the initial safety assessment of 2-Ethyl-6-methylpyrazine.

| Compound Name | Species | LD₅₀ (mg/kg bw) | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 460 | [5] |

| 2-Methylpyrazine | Rat | 1800 | |

| 2,5-Dimethylpyrazine | Rat | 1020 | |

| 2,6-Dimethylpyrazine | Rat | 880 |

Conclusion and Future Directions

This technical guide has laid out a comprehensive framework for the investigation of the biological activities of 2-Ethyl-6-methylpyrazine. While its primary role to date has been in the flavor industry, the extensive pharmacological activities of the broader pyrazine class of compounds strongly suggest that 2-Ethyl-6-methylpyrazine may possess untapped therapeutic potential.

The proposed avenues of investigation—anti-inflammatory, antimicrobial, and antioxidant activities—are based on a solid foundation of existing research on related molecules. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to begin to unravel the pharmacological profile of this intriguing compound.

Future research should focus on a systematic screening of 2-Ethyl-6-methylpyrazine against a wider range of biological targets. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships, and pharmacokinetic properties will be warranted. The journey from a simple flavor compound to a potential therapeutic agent is a long and challenging one, but for 2-Ethyl-6-methylpyrazine, it is a journey that is undoubtedly worth embarking upon.

References

-

Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. (2024). Current Organic Chemistry, 28(3), 176-184. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (n.d.). International E-journal of Advances in Social Sciences. [Link]

-

ALKYLPYRAZINES SYNTHESIS OVER Zn/Al MIXED OXIDE OBTAINED BY MECHANOCHEMICAL METHOD. (n.d.). Natural Ingredients R&D. [Link]

-

Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Biotechnology Journal, 15(10), e2000064. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(22), 7528. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2018). Applied and Environmental Microbiology, 84(13), e00493-18. [Link]

-

Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. [Link]

-

Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023). Durham e-Theses. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents, 34(9), 695-716. [Link]

-

Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding. (2001). European Journal of Biochemistry, 268(12), 3467-3475. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2019). Molecules, 24(1), 187. [Link]

- Pyridine and pyrazine derivatives as mnk kinase inhibitors. (2010).

-

2-Ethyl-6-methylpyrazine. (n.d.). PubChem. [Link]

-

Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (2008). Food and Chemical Toxicology, 46(12), 3657-3663. [Link]

-

[Effect of tetramethyl pyrazine on coronary vasoconstriction induced by endothelin-1 in dogs]. (1992). Zhonghua xin xue guan bing za zhi, 20(4), 231-233, 254. [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]

- The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. (2016).

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). ResearchGate. [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 49(4), 177-180. [Link]

-

2-ethyl-6-methyl pyrazine, 13925-03-6. (n.d.). The Good Scents Company. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). Biochimica et Biophysica Acta, 1809(12), 721-726. [Link]

-

Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. (2009). Archiv der Pharmazie, 342(11), 653-662. [Link]

-

Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-422. [Link]

-

Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. (2021). Bioorganic & Medicinal Chemistry Letters, 42, 128042. [Link]

-

2-ETHYL-6-METHYLPYRAZINE. (n.d.). Flavor Extract Manufacturers Association (FEMA). [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports, 11(1), 14611. [Link]

-

Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (2019). Molecular Nutrition & Food Research, 63(14), e1801341. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal, 15(2), e04671. [Link]

-

Cardiovascular and respiratory effects of the acaricide amitraz. (1986). Journal of the South African Veterinary Association, 57(4), 233-235. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3129. [Link]

-

Key Characteristics of Cardiovascular Toxicants. (2019). Environmental Health Perspectives, 127(10), 105001. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Key Characteristics of Cardiovascular Toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Flavor chemistry of 2-Ethyl-5(6)-methylpyrazine formation

An In-Depth Technical Guide to the Formation Chemistry of 2-Ethyl-5(6)-methylpyrazine

Abstract

Alkylpyrazines are a class of volatile heterocyclic compounds paramount to the flavor profiles of thermally processed foods, imparting characteristic nutty, roasted, and toasted aromas. Among these, 2-ethyl-5-methylpyrazine and its isomer, 2-ethyl-6-methylpyrazine, are significant contributors to the desirable sensory attributes of products like coffee, cocoa, roasted nuts, and baked goods.[1][2][3] This technical guide, designed for researchers, food scientists, and flavor chemists, provides an in-depth exploration of the core chemical mechanisms governing the formation of this compound. We will dissect the intricate pathways of the Maillard reaction and Strecker degradation, identify key molecular precursors, and analyze the influence of critical process parameters. Furthermore, this guide presents validated experimental protocols for the controlled synthesis and quantitative analysis of these target flavor compounds, offering a robust framework for research and development.

The Central Role of Alkylpyrazines in Flavor Chemistry

The sensory experience of many cooked foods is largely defined by the complex mixture of volatile compounds generated during heating. Pyrazines are a cornerstone of these desirable aromas, formed through non-enzymatic browning reactions.[4]

The Significance of the Pyrazine Class

Pyrazines are generally associated with the pleasant, potent aromas developed during roasting, baking, and frying.[1] Their formation is a hallmark of the Maillard reaction, a complex cascade of chemical changes initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid.[5] The specific substitution pattern of alkyl groups (methyl, ethyl, propyl, etc.) on the pyrazine ring dictates the precise aroma nuance, ranging from nutty and bready to earthy and cocoa-like.

Aroma Profile of this compound

The isomers 2-ethyl-5-methylpyrazine (CAS 13360-64-0) and 2-ethyl-6-methylpyrazine (CAS 13925-03-6) are particularly noted for their strong nutty, roasted, and grassy aroma profiles.[2][6] They have been identified as key volatile components in a wide array of products, including roasted barley, peanuts, popcorn, coffee, and cooked beef, making them crucial targets for flavor creation and optimization.[2]

Core Mechanisms of Pyrazine Formation

The synthesis of pyrazines in a food matrix is not a single reaction but the result of a complex network of interconnected chemical pathways. Understanding these core mechanisms is fundamental to controlling the formation of specific target molecules like this compound.

The Maillard Reaction Cascade

The Maillard reaction is broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar's carbonyl group with the amino group of an amino acid to form an N-substituted glycosylamine. This unstable intermediate rearranges to form more stable Amadori or Heyns products.[5]

-

Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to produce a pool of highly reactive carbonyl compounds, including α-dicarbonyls (e.g., glyoxal, methylglyoxal) and other sugar fragments.[7][8][9] This stage is critical for generating the backbone structures of flavor compounds.

-

Final Stage: Polymerization and condensation of the intermediate compounds to form high molecular weight brown pigments known as melanoidins. Concurrently, reactive intermediates also cyclize and condense to form a plethora of heterocyclic flavor compounds, including pyrazines.

The Strecker Degradation: A Critical Sub-Pathway

The Strecker degradation is a pivotal reaction set within the Maillard cascade that directly produces key pyrazine precursors.[10][11] It involves the interaction of an α-amino acid with an α-dicarbonyl compound (generated during the intermediate stage of the Maillard reaction).[12] This interaction results in the oxidative decarboxylation of the amino acid, yielding three crucial products:

-

A Strecker aldehyde , which has one fewer carbon atom than the parent amino acid and contributes to the overall aroma profile.

-

Carbon dioxide .

-

An α-aminocarbonyl , which is the essential building block for the pyrazine ring.[13]

The general mechanism can be summarized as the conversion of an amino acid into its corresponding aldehyde, with the nitrogen atom being transferred to the dicarbonyl compound to form the aminocarbonyl intermediate.[11]

Specific Formation Pathways of this compound

The formation of a specifically substituted pyrazine like 2-ethyl-5-methylpyrazine requires the generation and condensation of specific α-aminocarbonyl intermediates. The structure of these intermediates is dictated by the initial amino acid and dicarbonyl precursors.

Proposed Mechanistic Pathway

The formation of 2-ethyl-5-methylpyrazine is believed to occur primarily through the condensation of two distinct α-aminocarbonyl molecules, followed by oxidation. The most probable precursors are:

-

1-Amino-2-propanone: This α-aminoketone provides the methyl-substituted portion of the ring. It is typically formed from the Strecker degradation of the amino acid Alanine with a dicarbonyl like methylglyoxal.

-

2-Amino-3-pentanone: This α-aminoketone provides the ethyl-substituted portion. It can be formed from the reaction of an amino donor with the dicarbonyl 2,3-pentanedione . 2,3-pentanedione itself is a sugar fragmentation product.

The condensation of these two intermediates forms a dihydropyrazine ring, which is subsequently oxidized to the stable, aromatic 2-ethyl-5-methylpyrazine. The formation of the 2-ethyl-6-methyl isomer can occur through similar pathways involving slightly different precursors or condensation patterns.

Below is a diagram illustrating the core logic of pyrazine formation.

Influence of Reaction Parameters

The yield and profile of pyrazines are highly sensitive to the reaction environment.

-

pH: Pyrazine formation is generally favored under neutral to alkaline conditions (pH 7-9).[13][14] A higher pH increases the rate of sugar fragmentation and enhances the nucleophilicity of the amino groups, accelerating the initial Maillard reaction steps.[15]

-

Temperature and Time: Higher temperatures and longer reaction times typically increase the overall yield of pyrazines. However, excessive heat can lead to the degradation of these volatile compounds and the formation of other, potentially less desirable, flavor molecules. A common condition in model systems is heating at 140°C for 90 minutes.[13]

-

Water Activity (aw): The Maillard reaction rate is maximal at intermediate water activity levels (aw 0.6-0.7). At very low aw, reactant mobility is limited, while at high aw, reactants are diluted, slowing the reaction rate.[5]

Experimental Protocols for Synthesis and Analysis

To study the formation of this compound, controlled model systems are essential. The following protocols provide a self-validating framework for synthesis and analysis.

Protocol 1: Model System Synthesis of this compound

This protocol describes the synthesis in a sealed vial system to trap volatile products for subsequent analysis.

Materials:

-

L-Alanine (precursor for methyl group)

-

α-Aminobutyric acid (as a precursor for the ethyl group, an alternative to using a dicarbonyl directly)

-

D-Glucose (reducing sugar)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Propylene glycol (as a high-boiling solvent to simulate a lower water activity environment)

-

20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

Procedure:

-

Precursor Solution Preparation: In a 100 mL volumetric flask, dissolve 0.1 mol of D-Glucose, 0.05 mol of L-Alanine, and 0.05 mol of α-Aminobutyric acid in 50 mL of phosphate buffer (pH 8.0). Add 30 mL of propylene glycol and bring to volume with the buffer.

-

Aliquotting: Dispense 5.0 mL of the precursor solution into each 20 mL headspace vial.

-

Control Preparation: Prepare control vials containing the full mixture minus one precursor (e.g., no L-Alanine) to validate the contribution of each reactant.

-

Sealing: Immediately cap and crimp each vial to ensure a closed system.

-

Thermal Reaction: Place the vials in a heating block or oven pre-heated to 140°C. Heat for 90 minutes.

-

Cooling: After heating, immediately remove the vials and place them in an ice bath to quench the reaction and prevent further volatile loss.

-

Storage: Store the vials at 4°C until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) and GC-MS Analysis

This protocol details the extraction and quantification of the formed volatile pyrazines.

Instrumentation & Materials:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

SPME autosampler and fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heated incubator/agitator for vials

-

Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone in methanol, 10 ppm)

Procedure:

-

Sample Equilibration: Place the cooled reaction vial into the incubator/agitator set at 60°C. Allow the vial to equilibrate for 15 minutes with agitation.

-

Internal Standard Spiking: Using a syringe, spike 10 µL of the internal standard solution through the septum into the vial. Re-equilibrate for 5 minutes.

-

SPME Extraction: Insert the SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 60°C to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet, heated to 250°C. Desorb for 5 minutes in splitless mode.

-

GC-MS Parameters (Typical):

-

Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm)

-

Oven Program: 40°C (hold 2 min), ramp to 230°C at 5°C/min, hold 5 min.

-

Carrier Gas: Helium at 1.0 mL/min.

-

MS Parameters: Scan mode from m/z 35-350.

-

-

Identification and Quantification: Identify 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine by comparing their mass spectra and retention times to those of authentic standards. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram outlines the complete experimental workflow.

Data Interpretation and Quantitative Analysis

Systematic analysis of model system data allows for the elucidation of formation mechanisms and optimization of flavor generation.

Table 1: Impact of Precursors on Relative Yield of 2-Ethyl-5-methylpyrazine

This table summarizes hypothetical, yet chemically sound, data from a model system to illustrate the importance of specific precursors.

| Vial ID | D-Glucose | L-Alanine | α-Aminobutyric Acid | Relative Peak Area (Analyte/IS) |

| Test | Present | Present | Present | 100% |

| Control 1 | Present | Absent | Present | < 5% |

| Control 2 | Present | Present | Absent | < 5% |

| Control 3 | Absent | Present | Present | < 2% |

The data clearly demonstrates that both L-Alanine and α-Aminobutyric acid are essential for the significant formation of the target pyrazine under these conditions.

Table 2: Effect of pH on the Formation Rate of Total Alkylpyrazines

This table summarizes typical findings on the influence of pH on pyrazine generation, based on literature data.[14][15]

| Reaction pH | Total Pyrazine Yield (µg/L) |

| 5.0 | 50 ± 8 |

| 7.0 | 210 ± 15 |

| 9.0 | 850 ± 45 |

As shown, increasing the pH from acidic to alkaline conditions results in a dramatic, near-exponential increase in the total yield of pyrazines, highlighting pH as a critical control parameter.

Conclusion and Future Perspectives

The formation of this compound is a complex yet predictable outcome of the Maillard reaction, fundamentally reliant on the availability of specific sugar fragmentation products and amino acid precursors. The core mechanism involves the generation of α-aminocarbonyls via Strecker degradation, followed by their condensation and oxidation. Process parameters, particularly pH and temperature, serve as powerful levers to control the rate and extent of pyrazine formation.

Future research should continue to explore the role of less common precursors, such as peptides and other amino compounds, which are more representative of true food systems.[13][16] Additionally, advanced kinetic modeling and isotopic labeling studies will further refine our mechanistic understanding, enabling more precise control over the development of desirable roasted and nutty flavors in thermally processed foods and pharmaceutical formulations.

References

-

The Strecker Degradation and Its Contribution to Food Flavor. (n.d.). Semantic Scholar. [Link]

-

Rizzi, G. P. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Food Reviews International, 24(4), 416-435. [Link]

-

Weenen, H., & van der Ven, J. G. M. (2003). Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid by a Hydrolytic β-Dicarbonyl Cleavage Mechanism. Journal of Agricultural and Food Chemistry, 51(19), 5784-5789. [Link]

-

The Maillard Reaction. (2019). San Diego State University. [Link]

-

The Strecker Degradation Reaction. (n.d.). FutureLearn. [Link]

-

Luo, S., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 698. [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). AOCS. [Link]

-

Glomb, M. A., & Henning, C. (2016). Formation of Reactive Fragmentation Products during the Maillard Degradation of Reducing Sugars − A Review. Journal of Agricultural and Food Chemistry, 64(48), 9115-9125. [Link]

-

Uddin, M. S., et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Food Chemistry Advances, 2, 100232. [Link]

-

Blank, I., et al. (2002). Sugar Fragmentation in the Maillard Reaction Cascade: Formation of Short-Chain Carboxylic Acids by a New Oxidative α-Dicarbonyl Cleavage Pathway. Journal of Agricultural and Food Chemistry, 50(12), 3479-3486. [Link]

-

Chen, J., & Ho, C. T. (2001). Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry, 49(11), 5463-5467. [Link]

-

Fan, W., et al. (2018). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 23(12), 3129. [Link]

-

Arsa, S., & Puechkamutr, Y. (2022). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Journal of Food Science and Technology, 59(3), 890-897. [Link]

-

Yaylayan, V. A. (2003). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. Food Science and Technology Research, 9(1), 1-6. [Link]

-

Van Lancker, F., et al. (2011). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 59(22), 12175-12182. [Link]

-

Van Lancker, F., et al. (2011). Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems. ULiège Library. [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Semantic Scholar. [Link]

-

Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Food Chemistry, 107(2), 734-743. [Link]

-

Strecker degradation. (2024). Brewing Forward. [Link]

-

Wang, Y., et al. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link]

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). Applied and Environmental Microbiology, 85(14). [Link]

- Analysis method for detecting pyrazine compounds in beer. (2011).

-

Ajandouz, E. H., et al. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose‐Lysine Model Systems. Journal of Food Science, 66(7), 926-931. [Link]

-

2-Ethyl-5-methylpyrazine. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

2-Ethyl-5-methylpyrazine. (n.d.). PubChem. [Link]

-

Leahy, M. M., & Reineccius, G. A. (1990). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-.alpha.-amine-15N. Journal of Agricultural and Food Chemistry, 38(8), 1640-1644. [Link]

-

2-Ethyl-5-methyl- & 2-ethyl-6-methylpyrazine, Isomer mix. (n.d.). ESSLAB. [Link]

-

Pyrazine, 2-ethyl-5-methyl-. (n.d.). NIST WebBook. [Link]

-

2-Ethyl-5-methylpyrazine. (n.d.). MySkinRecipes. [Link]

-

Pyrazine, 2-ethyl-6-methyl-. (n.d.). NIST WebBook. [Link]

-

The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Ethyl-6-methylpyrazine. (n.d.). PubChem. [Link]

-

2-ethyl-5(or6)-methyl pyrazine. (n.d.). The Good Scents Company. [Link]

-

Parker, J. K., et al. (2015). Targeted precursor addition to increase baked flavour in a low acrylamide potato-based matrix. CentAUR. [Link]

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. 2-Ethyl-5-methylpyrazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 13925-03-6: 2-Ethyl-6-methylpyrazine | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. imreblank.ch [imreblank.ch]

- 10. The Strecker Degradation and Its Contribution to Food Flavor | Semantic Scholar [semanticscholar.org]

- 11. ugc.futurelearn.com [ugc.futurelearn.com]

- 12. brewingforward.com [brewingforward.com]

- 13. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. pubs.acs.org [pubs.acs.org]

The Maillard Reaction's Keystone Aroma Compound: A Technical Guide to 2-Ethyl-5(6)-methylpyrazine

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, a complex and fascinating cascade of non-enzymatic browning reactions that gift thermally processed foods with their desirable sensory profiles. Within the vast orchestra of compounds generated, alkylpyrazines are critical players, imparting the characteristic nutty, roasted, and toasted aromas that define consumer favorites like coffee, cocoa, and baked goods. This technical guide provides an in-depth exploration of 2-ethyl-5(6)-methylpyrazine, a pivotal pyrazine isomer mixture. We will dissect its formation mechanisms, the critical influence of precursors and reaction conditions, its quantifiable contribution to the flavor of various food systems, and the analytical methodologies required for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key flavor compound, grounded in mechanistic causality and validated analytical practice.

Introduction: The Significance of Alkylpyrazines in Food Aroma

The sensory appeal of cooked food is largely dictated by a complex mixture of volatile organic compounds produced during heating. Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are paramount among these, contributing significantly to the desirable roasted, nutty, and cocoa-like aromas.[1][2] Their formation is intrinsically linked to the Maillard reaction, which occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins.[3]

This compound (a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine) is a particularly important member of this class. It is recognized for its potent nutty, roasted, coffee-like, and sometimes earthy or bready aroma profile.[2][4] Its presence and concentration are critical in defining the authentic flavor of products such as coffee, chocolate, roasted nuts, and bread crust.[5][6][7] Understanding the levers that control its formation is therefore essential for food scientists aiming to optimize flavor development and for researchers investigating the intricate pathways of the Maillard reaction.

Mechanistic Pathways of this compound Formation

The formation of alkylpyrazines is a multi-step process rooted in the intermediate stages of the Maillard reaction. The globally accepted mechanism involves the Strecker degradation of amino acids, which generates key intermediates that subsequently condense and aromatize to form the pyrazine ring.

The Central Role of Strecker Degradation

The Strecker degradation is a critical sub-pathway of the Maillard reaction. It involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation). This reaction yields a Strecker aldehyde (which contributes to the overall aroma) and an α-aminocarbonyl, which is the essential building block for the pyrazine ring.[8]

Formation of the Dihydropyrazine Intermediate

The core of the pyrazine structure is formed through the condensation of two α-aminocarbonyl molecules. This reaction creates an unstable dihydropyrazine intermediate. The specific side chains (alkyl groups) on the final pyrazine molecule are determined by the structure of the condensing α-aminocarbonyls.

Isomer-Specific Formation Pathways

The formation of the specific isomers, 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine, depends on the specific α-aminocarbonyl and α-dicarbonyl precursors available in the reaction matrix.

-

Formation of the Methyl Group: The methyl substituent typically arises from the condensation of α-aminocarbonyls derived from precursors like alanine (yielding 1-amino-2-propanone) or from C3 sugar fragments.

-

Formation of the Ethyl Group: The ethyl group's origin is more specific. Isotopic labeling studies have shown that amino acids like alanine can contribute the necessary two-carbon element for the ethyl group. This can occur through the reaction of a dihydropyrazine intermediate with a Strecker aldehyde such as acetaldehyde (derived from alanine).[9] Alternatively, α-dicarbonyls with longer carbon chains, such as 2,3-pentanedione, can serve as direct precursors for the ethyl group.[9]

The following diagram illustrates the generalized pathway leading to the formation of this compound.

Factors Influencing Formation and Yield

Precursor Availability

-